molecular formula C19H19N8O5P B12740850 phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol CAS No. 1159490-83-1

phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol

Cat. No.: B12740850
CAS No.: 1159490-83-1
M. Wt: 470.4 g/mol
InChI Key: TWWONGIWZWOGQN-UHFFFAOYSA-N
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Description

Phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol is a compound known for its potent and selective inhibition of the c-MET receptor tyrosine kinase. This receptor plays a critical role in human oncogenesis and tumor progression, making the compound a valuable candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol involves multiple steps. One common method includes the condensation of quinoline derivatives with triazolopyrazine scaffolds. The reaction conditions typically involve the use of tetrahydrofuran as a solvent medium, and the reactions are carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

Phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Investigated for its role in inhibiting c-MET receptor tyrosine kinase, which is crucial in cell signaling pathways.

    Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress the c-MET receptor.

Mechanism of Action

The compound exerts its effects by selectively inhibiting the c-MET receptor tyrosine kinase. This inhibition disrupts the signaling pathways involved in cell growth, survival, and metastasis. The molecular targets include the ATP-binding site of the c-MET receptor, preventing its phosphorylation and subsequent activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol is unique due to its high selectivity and potency against the c-MET receptor. Unlike other inhibitors, it demonstrates minimal off-target effects, making it a promising candidate for targeted cancer therapy .

Properties

CAS No.

1159490-83-1

Molecular Formula

C19H19N8O5P

Molecular Weight

470.4 g/mol

IUPAC Name

phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol

InChI

InChI=1S/C19H16N8O.H3O4P/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16;1-5(2,3)4/h1-5,8-10,12,28H,6-7,11H2;(H3,1,2,3,4)

InChI Key

TWWONGIWZWOGQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1.OP(=O)(O)O

Origin of Product

United States

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